molecular formula C5HCl3O2 B037540 3,5-Dichlorofuran-2-carbonyl chloride CAS No. 116106-17-3

3,5-Dichlorofuran-2-carbonyl chloride

Cat. No. B037540
M. Wt: 199.41 g/mol
InChI Key: KCHJLRPMDJQSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichlorofuran-2-carbonyl chloride (DFCC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFCC is a reactive intermediate that is widely used in the synthesis of various organic compounds.

Mechanism Of Action

3,5-Dichlorofuran-2-carbonyl chloride acts as an acylating agent that reacts with various nucleophiles such as amines, alcohols, and thiols to form corresponding acyl derivatives. The reaction proceeds through the formation of an intermediate that undergoes nucleophilic attack by the nucleophile. The overall reaction can be represented as follows:

Biochemical And Physiological Effects

3,5-Dichlorofuran-2-carbonyl chloride has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been shown to inhibit the growth of various cancer cell lines. 3,5-Dichlorofuran-2-carbonyl chloride has been used in the synthesis of various drugs that exhibit potent biological activities. However, the exact biochemical and physiological effects of 3,5-Dichlorofuran-2-carbonyl chloride are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

3,5-Dichlorofuran-2-carbonyl chloride is a versatile reagent that can be used in the synthesis of various organic compounds. It is relatively easy to synthesize and can be stored for long periods of time. However, 3,5-Dichlorofuran-2-carbonyl chloride is a highly reactive compound that requires careful handling and storage. It is also a toxic compound that can cause harm if not handled properly.

Future Directions

3,5-Dichlorofuran-2-carbonyl chloride has the potential to be used in various applications such as the synthesis of new drugs and materials. Further research is required to understand the exact mechanism of action of 3,5-Dichlorofuran-2-carbonyl chloride and its potential biological activities. 3,5-Dichlorofuran-2-carbonyl chloride can also be used in the preparation of chiral building blocks for the synthesis of enantiomerically pure compounds. The development of new synthetic methodologies using 3,5-Dichlorofuran-2-carbonyl chloride as a reagent can also be explored.

Synthesis Methods

3,5-Dichlorofuran-2-carbonyl chloride can be synthesized by the reaction of furan-3,5-dione with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen chloride to yield 3,5-Dichlorofuran-2-carbonyl chloride. The overall reaction can be represented as follows:

Scientific Research Applications

3,5-Dichlorofuran-2-carbonyl chloride has been extensively used in scientific research for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the preparation of various intermediates for the synthesis of complex organic molecules. 3,5-Dichlorofuran-2-carbonyl chloride has been used in the synthesis of potent anti-cancer agents, anti-inflammatory drugs, and antibiotics. It is also used in the preparation of chiral building blocks for the synthesis of enantiomerically pure compounds.

properties

CAS RN

116106-17-3

Product Name

3,5-Dichlorofuran-2-carbonyl chloride

Molecular Formula

C5HCl3O2

Molecular Weight

199.41 g/mol

IUPAC Name

3,5-dichlorofuran-2-carbonyl chloride

InChI

InChI=1S/C5HCl3O2/c6-2-1-3(7)10-4(2)5(8)9/h1H

InChI Key

KCHJLRPMDJQSPC-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1Cl)C(=O)Cl)Cl

Canonical SMILES

C1=C(OC(=C1Cl)C(=O)Cl)Cl

synonyms

2-Furoyl chloride, 3,5-dichloro- (6CI)

Origin of Product

United States

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